VCP-Eribulin

Description

Contextualizing VCP-Eribulin within the Antibody-Drug Conjugate (ADC) Landscape

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as targeted therapy for treating cancer. ADCs consist of three main components: a monoclonal antibody that specifically targets a particular tumor antigen, a potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload. medchemexpress.com The targeted nature of the antibody allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing exposure of healthy tissues and reducing the systemic toxicity often associated with traditional chemotherapy.

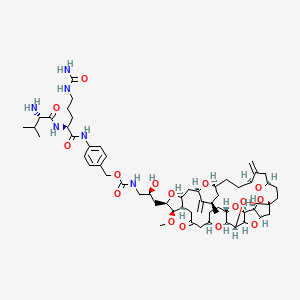

This compound represents a specific iteration of the payload-linker component of an ADC. medchemexpress.comglpbio.com The "VCP" portion refers to a cleavable linker system composed of valine-citrulline-p-aminobenzylcarbamate. This linker is designed to be stable in the bloodstream and only release the cytotoxic payload, eribulin (B193375), upon internalization into the target cancer cell and subsequent cleavage by lysosomal enzymes like cathepsin B. nih.gov

Eribulin's emergence as a payload is significant. While early generation ADCs often utilized payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), the field is continually exploring new cytotoxic agents to overcome resistance and improve therapeutic outcomes. oup.comaacrjournals.org Eribulin, with its unique mechanism of action, offers a new option for ADC development. oup.comaacrjournals.org Preclinical studies on ADCs incorporating eribulin, such as BB-1701 and BB-1712, are exploring its efficacy in various cancer models, including those with low target antigen expression and those resistant to other ADCs. oup.comaacrjournals.orgaacrjournals.orgresearchgate.net

Historical Development of Eribulin from Natural Products to Synthetic Analogues

The story of eribulin begins with the marine natural product, halichondrin B. cancer.govnih.gov First isolated in 1986 from the marine sponge Halichondria okadai, halichondrin B demonstrated potent antitumor activity. cancer.govnih.govopenaccessjournals.com However, its complex structure and the limited natural supply from the sponge made its development as a widespread therapeutic challenging. openaccessjournals.comthieme-connect.com The scarcity of the natural product prompted intense interest in its total synthesis.

A major breakthrough occurred in 1992 when researchers at Harvard University, led by Yoshito Kishi, achieved the total synthesis of halichondrin B. wikipedia.org This achievement was crucial as it not only made the compound available for further study but also opened the door for the creation of structurally simplified, synthetic analogues. thieme-connect.comwikipedia.org Subsequent research revealed that the primary cytotoxic activity of halichondrin B resided in its "right half" macrocyclic lactone moiety. openaccessjournals.comthieme-connect.com

This discovery led to the development of eribulin, a structurally simplified, fully synthetic analogue of the halichondrin B right half. thieme-connect.com The synthesis of eribulin is a complex, multi-step process that has been a subject of extensive research to improve its efficiency. sfu.caresearchgate.netsfu.ca Eribulin retains the high potency of the natural product and was eventually approved as a standalone therapeutic for certain types of cancer. thieme-connect.comwikipedia.org Its development is a prime example of how natural product discovery can inspire the creation of novel, synthetically accessible drugs.

Rationale for Eribulin as an ADC Payload in Preclinical Oncology Research

The selection of a payload for an ADC is critical and is based on several factors, including potency, mechanism of action, and its ability to be effectively linked to an antibody. Eribulin possesses several characteristics that make it an attractive candidate for an ADC payload in the preclinical setting.

Unique Mechanism of Action: Eribulin is a microtubule dynamics inhibitor, but it functions differently from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. oup.comresearchgate.net It inhibits microtubule growth by binding to the plus ends of microtubules, leading to the sequestration of tubulin into nonfunctional aggregates. researchgate.netonclive.com This "end-poisoning" mechanism results in irreversible mitotic blockade and subsequent apoptosis. thieme-connect.com This distinct mechanism suggests that eribulin-containing ADCs could be effective against tumors that have developed resistance to other microtubule inhibitors. oup.com

High Potency: Eribulin exhibits potent cytotoxic activity against a wide range of cancer cell lines, with activity in the low nanomolar to sub-nanomolar range. openaccessjournals.comthieme-connect.com This high potency is a crucial attribute for an ADC payload, as only a small amount of the drug may reach the tumor cell.

Established Clinical Profile: As a clinically approved drug, eribulin has a known profile in humans, which can provide some initial insights for the development of eribulin-based ADCs. oup.comaacrjournals.org

Bystander Effect: Preclinical studies with eribulin-containing ADCs, such as MORAb-202 and BB-1701, have demonstrated a bystander killing effect. nih.govoup.com This means that once the payload is released from the target cell, it can diffuse and kill neighboring cancer cells that may not express the target antigen. This is a particularly valuable property for treating heterogeneous tumors.

Efficacy in Resistant Models: Preclinical research has shown that eribulin-containing ADCs can effectively suppress tumor growth in models that are resistant to ADCs with other payloads like DM1 or deruxtecan (B607063) (Dxd). oup.comaacrjournals.org For instance, the ADC BB-1712, which uses an eribulin payload, was shown to overcome resistance to an ADC containing a topoisomerase I inhibitor in both small cell and non-small cell lung cancer models. aacrjournals.org

Interactive Data Table: Preclinical Eribulin-Containing ADCs

| ADC Name | Target Antigen | Cancer Models Studied (Preclinical) | Key Preclinical Findings |

| MORAb-202 | Folate Receptor Alpha (FRα) | FRα-positive solid tumors, Triple-Negative Breast Cancer (TNBC) | Demonstrated promising antitumor activity and a bystander cytotoxic effect. nih.govoup.com |

| BB-1701 | HER2 | HER2-expressing cancers (including low expression) | Showed higher in vitro cytotoxicity in HER2-low cell lines compared to ADCs with DM1 or Dxd payloads; demonstrated a significant bystander effect and induced immunogenic cell death. oup.comaacrjournals.orgresearchgate.netnih.gov |

| BB-1712 | B7-H3 | Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), Breast Cancer, Gastric Cancer | Exhibited potent cytotoxic effects and overcame resistance to a topoisomerase I inhibitor-containing ADC in SCLC and NSCLC models. aacrjournals.orgresearchgate.net |

Properties

Molecular Formula |

C59H86N6O16 |

|---|---|

Molecular Weight |

1135.3 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |

InChI |

InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1 |

InChI Key |

XCLFUZYIXJRPRL-BGSXXLFGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |

Origin of Product |

United States |

Synthetic Strategies and Conjugation Methodologies of Vcp Eribulin

Design and Synthesis of the Valine-Citrulline-p-Aminobenzyloxycarbonyl (VCP) Cleavable Linker

The Valine-Citrulline-p-Aminobenzyloxycarbonyl (VCP) linker is a well-established, enzymatically cleavable linker system used in numerous ADCs. nih.govresearchgate.net Its design is predicated on achieving stability in systemic circulation while enabling efficient, specific cleavage within the target cancer cell.

Design Principles:

Enzymatic Cleavage: The dipeptide valine-citrulline (Val-Cit) sequence is specifically designed to be recognized and cleaved by Cathepsin B. oup.comcreativebiolabs.net This lysosomal protease is often overexpressed in various tumor cells, providing a targeted release mechanism upon internalization of the ADC. oup.com

Self-Immolative Spacer: The p-aminobenzyloxycarbonyl (pAB) group functions as a self-immolative spacer. oup.comgoogle.com Following the enzymatic cleavage of the amide bond between citrulline and the pAB moiety, the spacer undergoes a spontaneous 1,6-elimination reaction. This process liberates the cytotoxic payload (Eribulin) in its original, unmodified, and fully active form. creativebiolabs.netgoogle.com This "traceless" release is a critical feature of the linker's design. oup.com

Conjugation Chemistry of Eribulin (B193375) to the VCP Linker

The attachment of Eribulin, a complex synthetic analog of the marine natural product halichondrin B, to the VCP linker is a critical step in forming the drug-linker construct. creative-biolabs.com The primary site for linker attachment on Eribulin is the solvent-exposed primary amine at the C-35 position. aacrjournals.orgaacrjournals.org

The nucleophilicity of the C-35 primary amine of Eribulin is exploited for its conjugation to the VCP linker. A common method involves reacting Eribulin with an activated VCP linker derivative. For instance, the primary amine of Eribulin can perform a nucleophilic attack on the p-nitrophenyl (PNP) carbonate group of a linker precursor like Fmoc-Val-Cit-PAB-PNP. nih.gov This reaction forms a stable carbamate (B1207046) bond between the Eribulin molecule and the self-immolative pAB spacer of the linker. nih.gov Following this conjugation, the N-terminal protecting group on the linker (e.g., Fmoc) is removed to allow for further modification, such as the addition of an antibody-reactive moiety. nih.gov

For antibody integration via cysteine-thiol chemistry, a maleimide (B117702) group is typically introduced to the drug-linker construct. In the case of MORAb-202, a polyethylene (B3416737) glycol (PEG) spacer is also included, resulting in the Mal-PEG2-VCP-Eribulin drug-linker. adcreview.comgoogle.com The PEG spacer can enhance solubility and optimize the pharmacokinetic properties of the resulting ADC.

A general synthetic pathway for this construct is as follows:

Eribulin-Linker Formation: Eribulin is first conjugated to the Val-Cit-PAB linker as described in section 2.2.1.

Deprotection: The terminal amine-protecting group (e.g., Fmoc) on the valine residue is removed. nih.gov

Maleimide-PEGylation: The newly exposed amine is then reacted with an activated maleimide-PEG reagent, such as Mal-PEG2-NHS ester. google.comnih.gov This reaction forms a stable amide bond, completing the synthesis of the Mal-PEG2-VCP-Eribulin drug-linker. A schematic for the synthesis of mal-(PEG)2-VCP-eribulin has been documented in patent literature. google.comgoogle.com

Characterization of Drug-Linker Intermediates

Throughout the synthesis of the VCP-Eribulin construct, rigorous characterization of the intermediates and the final product is essential to ensure purity, identity, and stability. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Reference |

| Chromatography | ||

| G-25 Gel Filtration Chromatography | Purification to remove unreacted drug-linker from the final ADC. | creative-biolabs.comaacrjournals.org |

| Reversed-Phase Liquid Chromatography (RP-LC) | Purity analysis of drug-linker intermediates and determination of drug-to-antibody ratio (DAR) for amine-conjugated ADCs. | aacrjournals.orgaacrjournals.org |

| Hydrophobic Interaction Chromatography (HIC-HPLC) | Determination of DAR and product heterogeneity for cysteine-conjugated ADCs. | google.comaacrjournals.org |

| Size-Exclusion Chromatography (SEC-HPLC) | Analysis of ADC aggregation levels. | aacrjournals.orgaacrjournals.org |

| Spectrometry | ||

| Mass Spectrometry (MS) / LC-MS | Confirmation of molecular weight for intermediates and the final drug-linker construct; DAR analysis. | aacrjournals.orgaacrjournals.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthetic intermediates and the final drug-linker. |

These methods confirm that the drug-linker has been synthesized correctly before it is conjugated to the antibody.

Advanced Bioconjugation Techniques for Antibody Integration

The final step in creating an ADC like MORAb-202 is the covalent attachment of the Mal-PEG2-VCP-Eribulin drug-linker to the antibody. nih.gov

The most common method for conjugating maleimide-functionalized linkers is through reaction with cysteine residues on the antibody. aacrjournals.orgrsc.org

Partial Reduction of Antibody: Native IgG1 antibodies contain interchain disulfide bonds in the hinge region. google.com These bonds can be partially reduced to free thiols (-SH) using a mild, non-thiol reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). creative-biolabs.comaacrjournals.orgnih.gov The reaction conditions (e.g., TCEP concentration, reaction time) are optimized to control the number of disulfide bonds reduced, thereby controlling the final drug-to-antibody ratio (DAR). aacrjournals.orgaacrjournals.org For MORAb-202, a target DAR of 4 is often sought. adcreview.comnih.gov

Maleimide-Thiol Conjugation: The maleimide group on the Mal-PEG2-VCP-Eribulin construct reacts specifically with the generated free thiol groups on the antibody. aacrjournals.org This Michael addition reaction forms a stable thioether bond, covalently linking the drug-linker to the antibody. rsc.org The conjugation typically proceeds for several hours at room temperature. creative-biolabs.comaacrjournals.org

While cysteine-maleimide chemistry is well-established for this compound, the field of bioconjugation is continually evolving. Other advanced techniques include:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This "click chemistry" approach involves incorporating an unnatural amino acid with an azide (B81097) or alkyne group into the antibody, followed by reaction with a linker containing the complementary reactive partner. oup.comaacrjournals.org

Enzymatic Conjugation: Enzymes like transglutaminase or sortase can be used to attach drug-linkers to specific sites on an antibody, offering high homogeneity. researchgate.net

Photoredox Chemistry: Light-driven reactions are emerging as a powerful tool for precise and mild modification of proteins and antibodies. researchgate.net

Disulfide Rebridging: Novel linkers have been developed that can simultaneously react with the two cysteine residues from a reduced disulfide bond, re-forming a stable bridge and leading to more homogeneous ADCs. cam.ac.uk

These advanced methods aim to produce more uniform and stable ADCs, potentially improving their therapeutic index.

Molecular and Cellular Mechanisms of Eribulin Action in Preclinical Models

Tubulin Binding Dynamics and Microtubule Destabilization

Eribulin's interaction with the microtubule machinery is characterized by a unique binding behavior that sets it apart from other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids. nih.govnih.gov

Unique Binding Site on β-Tubulin Subunit

Eribulin (B193375) binds to a specific site on the β-tubulin subunit, located at the plus ends of microtubules. nih.govimrpress.com This binding site is near the vinca domain, at the interface between two tubulin heterodimers. nih.govacs.org Unlike some other agents, eribulin binds to a limited number of high-affinity sites at the growing plus ends of existing microtubules. wikipedia.orgnih.gov Studies using radiolabeled eribulin have demonstrated that it binds to a single site on soluble tubulin, although the binding is complex, exhibiting both high and low-affinity interactions. nih.govacs.org Specifically, it shows a very high affinity for a subset of tubulin and a lower affinity for a larger number of sites. nih.govacs.org This distinct binding profile is believed to be the basis for its unique mechanism of action. halaven.com

Suppression of Microtubule Polymerization and Growth

A hallmark of eribulin's action is its potent suppression of microtubule growth. nih.gov It specifically inhibits the polymerization phase of microtubule dynamics without significantly affecting the shortening or depolymerization phase. nih.govdrugbank.com This "end-poisoning" mechanism effectively caps (B75204) the growing plus ends of microtubules, thereby dampening their dynamic instability. imrpress.comnih.gov This effect has been observed in both purified tubulin assays and in living cells. imrpress.com The inhibition of microtubule growth is potent, with studies showing that the binding of a single eribulin molecule per two microtubules can be sufficient to inhibit their growth by 50%. nih.govacs.org This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. halaven.com

Cell Cycle Arrest and Mitotic Catastrophe Induction

The disruption of microtubule dynamics by eribulin has profound consequences for cell cycle progression, leading to a halt in cell division and the induction of programmed cell death.

G2/M Phase Blockade

By interfering with the formation and function of the mitotic spindle, eribulin causes cells to arrest in the G2/M phase of the cell cycle. nih.goviiarjournals.orgmdpi.com This mitotic block is often irreversible, leading to a prolonged arrest in mitosis. wikipedia.orgimrpress.com This sustained mitotic arrest is a critical step that precedes the induction of apoptosis. oncotarget.com Studies in various cancer cell lines, including breast cancer and hematologic neoplasms, have consistently demonstrated this G2/M arrest upon eribulin treatment. iiarjournals.orgmdpi.com

Downstream Apoptotic Pathway Activation

Prolonged mitotic arrest triggered by eribulin ultimately leads to the activation of the intrinsic apoptotic pathway. wikipedia.orgoncotarget.com This process, often referred to as mitotic catastrophe, results in cell death. mdpi.comnih.gov Mechanistic studies have shown that the mitotic arrest is followed by the phosphorylation and inactivation of anti-apoptotic proteins like BCL-2 and BCL-xL, and the downregulation of MCL-1. oncotarget.com Concurrently, pro-apoptotic proteins such as BAX are activated, leading to the proteolytic activation of caspase-9 and caspase-3. oncotarget.com The activation of these caspases is a key event in the execution of apoptosis. nih.gov The induction of apoptosis has been confirmed in various preclinical models, including Ewing sarcoma and breast cancer cell lines, through methods such as DNA fragmentation analysis and detection of cleaved PARP. oncotarget.comresearchgate.net

Non-Mitotic Cellular Effects

Eribulin has demonstrated the ability to suppress the migration and invasion of cancer cells in preclinical studies. dovepress.comnih.govhalaven.com This effect is linked to its influence on microtubule dynamics at the plus ends, which are crucial for cell motility. dovepress.com Specifically, eribulin's interference with the interaction between microtubule plus ends and microtubule tip-associated proteins, such as the colonic and hepatic tumor overexpressed gene protein (ch-TOG), leads to a decrease in breast cancer cell migration. dovepress.com In vitro assays with triple-negative breast cancer (TNBC) cells have shown that treatment with eribulin for seven days resulted in a reduced capacity for migration and invasiveness. nih.gov This inhibition of migratory and invasive potential is a key aspect of eribulin's non-mitotic antitumor properties. halaven.com

Eribulin has been shown to reverse the epithelial-mesenchymal transition (EMT), a critical process for tumor invasion and metastasis. dovepress.comtandfonline.comiiarjournals.org In preclinical models of human breast cancer, eribulin treatment led to a phenotypic shift from a mesenchymal to an epithelial state. nih.gov This was evidenced by morphological changes in TNBC cells and alterations in the expression of EMT marker genes. nih.gov Specifically, eribulin treatment resulted in decreased expression of mesenchymal markers like N-cadherin and vimentin, and increased expression of epithelial markers such as E-cadherin. nih.goviiarjournals.org

This reversal of EMT, also referred to as mesenchymal-epithelial transition (MET), is associated with a decrease in the migratory and invasive capabilities of cancer cells. nih.gov The underlying mechanism is thought to involve the inhibition of TGF-β signaling. Eribulin may suppress the phosphorylation of Smad2 and Smad3, key mediators in the TGF-β pathway, by preventing their dissociation from microtubules. nih.govimrpress.complos.org This, in turn, blocks the nuclear transport of Smad2/3 and inhibits the expression of transcription factors like Snail, which are pivotal for EMT. imrpress.commdpi.com Furthermore, eribulin has been observed to reverse EMT induced by other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), potentially re-sensitizing cancer cells to the treatment. dovepress.comiiarjournals.org

Table 1: Effect of Eribulin on EMT Markers in Preclinical Models

| Marker | Phenotype | Effect of Eribulin Treatment | Reference |

|---|---|---|---|

| E-cadherin | Epithelial | Increased Expression | nih.goviiarjournals.org |

| Claudin-3 | Epithelial | Increased Expression | nih.gov |

| N-cadherin | Mesenchymal | Decreased Expression | nih.goviiarjournals.org |

| Vimentin | Mesenchymal | Decreased Expression | nih.goviiarjournals.org |

Eribulin demonstrates a unique anti-vascular activity characterized by tumor vascular remodeling rather than outright disruption. imrpress.comnih.gov In preclinical human breast cancer xenograft models, such as MX-1 and MDA-MB-231, eribulin treatment led to an increase in microvessel density, accompanied by a decrease in mean vascular areas and fewer branched vessels. nih.govmdpi.com This remodeling results in a more normalized and functional tumor vasculature. imrpress.comfrontiersin.org

The mechanism behind this vascular remodeling involves eribulin's direct effects on the tumor stroma, including pericytes and endothelial cells. mdpi.comfrontiersin.org In co-culture assays of human umbilical vein endothelial cells (HUVECs) and human brain vascular pericytes (HBVPs), eribulin, but not paclitaxel (B517696), caused a significant shortening and interruption of pericyte-driven capillary networks. mdpi.com Furthermore, eribulin has been shown to decrease the expression of genes associated with angiogenesis signaling pathways, including VEGF, Notch, and Ephrin pathways, within the host tumor stroma. imrpress.comnih.gov Specifically, in vitro studies have shown decreased expression of Dll4, Notch4, and Efnb2 following eribulin treatment. imrpress.comnih.gov

A significant consequence of eribulin-induced vascular remodeling is the improvement of tumor blood perfusion and oxygenation. frontiersin.orgiiarjournals.org Dynamic contrast-enhanced MRI (DCE-MRI) studies in rat xenograft models of human breast cancer have visually and quantitatively demonstrated increased tumor perfusion, particularly in the poorly vascularized tumor core. ijmedicine.comaacrjournals.orgaacrjournals.org This enhanced perfusion has also been confirmed in soft tissue sarcoma xenografts using Hoechst staining, which showed a significant increase in Hoechst-positive areas in eribulin-treated tumors compared to controls. iiarjournals.org

The improved blood flow leads to a reduction in tumor hypoxia, a state known to drive tumor aggressiveness. imrpress.comiiarjournals.org This is supported by findings of decreased expression of hypoxia markers, such as carbonic anhydrase 9 (CA9), following eribulin treatment in MDA-MB-231 xenograft models. imrpress.commdpi.com By alleviating hypoxia, eribulin may reduce hypoxia-driven aggressive phenotypes and potentially enhance the efficacy of subsequent therapies by improving their delivery to the tumor. frontiersin.orgiiarjournals.org Clinical studies have corroborated these preclinical findings, showing that eribulin treatment is associated with improved tumor oxygenation in breast cancer patients. dovepress.com

Eribulin has been shown to influence the levels of circulating biomarkers related to angiogenesis. In preclinical xenograft models, eribulin treatment significantly decreased the protein expression of mouse vascular endothelial growth factor (VEGF). imrpress.commdpi.com This reduction in VEGF, a potent angiogenic factor, aligns with eribulin's anti-angiogenic properties. dovepress.com

Interestingly, clinical studies comparing eribulin and bevacizumab (a VEGF inhibitor) in breast cancer patients revealed that both drugs led to a significant decrease in plasma concentrations of VEGF and basic fibroblast growth factor (bFGF). nih.gov However, only eribulin treatment was associated with a significant decrease in plasma transforming growth factor-beta 1 (TGF-β1) concentrations. nih.gov This suggests that while both drugs have anti-angiogenic effects, their mechanisms may differ, with eribulin potentially exerting a more favorable anti-angiogenic effect through the suppression of TGF-β1. nih.gov

Beyond its effects on the microtubule cytoskeleton and tumor microenvironment, eribulin has been shown to interact with other cellular proteins, notably human telomerase reverse transcriptase (hTERT). imrpress.comimrpress.com Preclinical studies in ovarian cancer cell lines have revealed that eribulin's sensitivity is correlated with hTERT expression levels, with eribulin-sensitive cells expressing higher levels of hTERT. plos.orgnih.gov Suppression of hTERT expression using siRNA resulted in decreased sensitivity to eribulin, suggesting that hTERT may be a direct or indirect target of the drug. plos.orgnih.gov

Further investigation has shown that eribulin can directly inhibit the RNA-dependent RNA polymerase (RdRP) activity of hTERT in vitro, without affecting its canonical telomerase activity. nih.gov It has been hypothesized that eribulin may inhibit hTERT function by interfering with the interaction between hTERT and microtubules, as hTERT has been shown to localize to mitotic spindles and centromeres during mitosis. imrpress.complos.orgimrpress.comresearchgate.net In subcutaneous U87MG brain tumor xenografts, eribulin treatment led to a dose-dependent decrease in TERT-RdRP activity. imrpress.comimrpress.com

Preclinical Efficacy Studies of Vcp Eribulin Adcs

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The in vitro performance of VCP-Eribulin ADCs has been rigorously tested across a wide array of human cancer cell lines to determine their potency, specificity, and spectrum of activity.

This compound ADCs have demonstrated significant antiproliferative activity across a diverse panel of cancer cell lines derived from various solid tumors. Screening analyses have included cell lines from ovarian, non-small cell lung, gastric, endometrial, and triple-negative breast cancers. aacrjournals.orgnih.gov For instance, MORAb-202, an ADC composed of the anti-folate receptor alpha (FRA) antibody farletuzumab linked to eribulin (B193375) via a VCP linker, has been evaluated against numerous cell lines with varying levels of FRA expression. aacrjournals.orgcreative-biolabs.com Tested cancer types include ovarian carcinoma (IGROV1, OVCAR3, CaOV3), non-small cell lung cancer (NCI-H2110), gastric cancer (MKN7, MKN74, NCI-N87, NUGC3), endometrial cancer (HEC-251, HEC-1-A, HEC59), and triple-negative breast cancer (HCC1954). aacrjournals.org Another this compound ADC targeting mesothelin (MSLN), MORAb-109, has also been assessed in relevant cancer models. google.com The broad testing in these panels suggests the potential applicability of the this compound platform against multiple cancer types, contingent on the expression of the specific target antigen by the tumor cells.

The cytotoxic potency of this compound ADCs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cancer cells. Studies have shown that the cytotoxicity of these ADCs is highly potent, often in the picomolar to nanomolar range, and directly correlates with the expression level of the target antigen on the cancer cell surface. nih.gov

For example, MORAb-202 exhibited potent cytotoxicity against FRA-positive cell lines. nih.gov In the FRA-high IGROV1 ovarian cancer cell line, MORAb-202 demonstrated an exceptionally low IC50 value of 20 pmol/L (or 0.02 nmol/L). aacrjournals.orgaacrjournals.orgcreative-biolabs.com Its potency remained in the subnanomolar range for cell lines with moderate FRA expression, such as NCI-H2110 and OVCAR-3. aacrjournals.orgaacrjournals.orgcreative-biolabs.com In contrast, against the FRA-negative cell line SJSA-1, the IC50 was greater than 100 nmol/L, indicating high specificity and minimal off-target cytotoxicity. nih.gov This target-dependent killing is a critical feature of ADCs, and a clear correlation between FRA expression levels and the IC50 of MORAb-202 was observed across a panel of 65 human cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of this compound ADCs in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| ADC | Target Antigen | Cancer Cell Line | Cancer Type | IC50 (nmol/L) | Source(s) |

|---|---|---|---|---|---|

| MORAb-202 | FRA | IGROV1 | Ovarian | 0.02 - 0.10 | aacrjournals.orgaacrjournals.orgnih.govcreative-biolabs.comaacrjournals.org |

| MORAb-202 | FRA | NCI-H2110 | Non-Small Cell Lung | 3.7 - 7.4 | aacrjournals.orgnih.govaacrjournals.org |

| MORAb-202 | FRA | OVCAR-3 | Ovarian | Subnanomolar | aacrjournals.orgaacrjournals.orgcreative-biolabs.com |

| MORAb-202 | FRA | CaOV3 | Ovarian | Nanomolar | google.comcreative-biolabs.com |

| MORAb-202 | FRA | A431-A3 | Epidermoid | 2.3 | nih.gov |

| MORAb-202 | FRA | SJSA-1 | Osteosarcoma | >100 | nih.govaacrjournals.org |

| Anti-TROP2–Eribulin | TROP2 | NCI-H2110 | Non-Small Cell Lung | Target-dependent killing observed | nih.gov |

| Anti-TROP2–Eribulin | TROP2 | A549 | Non-Small Cell Lung | Lower killing than high-TROP2 cells | nih.gov |

A key mechanism contributing to the therapeutic index of ADCs with mitotic toxin payloads is their selective activity against actively dividing cells over quiescent (non-dividing) cells. Eribulin functions by inhibiting microtubule dynamics, a process essential for forming the mitotic spindle during cell division. medchemexpress.com This inherently makes rapidly proliferating cancer cells highly susceptible to eribulin's cytotoxic effects. nih.govnih.gov Quiescent cells, which are not undergoing mitosis, are therefore less affected.

This principle of selectivity has been demonstrated in preclinical studies. For instance, while not a this compound conjugate, a study on a CD6-targeted ADC with the microtubule inhibitor MMAE showed it could selectively eliminate activated, proliferating T cells while having no significant effect on normal, quiescent T cells in the same environment. jci.org This illustrates the broader strategy of using anti-mitotic payloads to target pathogenic, dividing cells. The this compound platform leverages this same fundamental principle, where the eribulin payload is expected to exert its potent cell-killing activity primarily on cancer cells that have internalized the ADC and are actively progressing through the cell cycle.

In Vivo Antitumor Activity in Xenograft and Patient-Derived Xenograft (PDX) Models

Following promising in vitro results, this compound ADCs have been advanced into in vivo models to assess their antitumor efficacy in a more complex biological system. These studies utilize immunodeficient mice bearing tumors derived from human cancer cell lines (xenografts) or directly from patients (PDX models).

Single-agent this compound ADCs have demonstrated robust and durable antitumor responses across a variety of xenograft and PDX models. MORAb-202, targeting FRA, has shown significant efficacy in models of non-small cell lung cancer (NCI-H2110 and LXFA-737 PDX), gastric cancer (NCI-N87 and GA0055 PDX), and triple-negative breast cancer (TNBC) PDX models. aacrjournals.orgnih.govcreative-biolabs.com Similarly, an anti-mesothelin this compound ADC, MORAb-109, was effective in a human mesothelioma xenograft model (HAY) and a gastric cancer xenograft model (NCI-N87). google.com The efficacy in PDX models is particularly noteworthy as these models are known to better represent the heterogeneity and biology of human tumors. aacrjournals.orgnih.gov

In vivo studies have quantified the antitumor effect of this compound ADCs through measurements of tumor volume over time, revealing significant tumor growth inhibition and, in many cases, complete tumor regression. The response is often dose-dependent.

In the NCI-H2110 lung cancer xenograft model, a single intravenous dose of MORAb-202 at 1 mg/kg had a marginal effect, while a 2.5 mg/kg dose led to prolonged tumor growth inhibition. creative-biolabs.com A single 5 mg/kg dose induced a complete and durable response, with tumors being eradicated. creative-biolabs.com In PDX models of lung (LXFA-737) and gastric (GA0055) cancer, a single 5 mg/kg dose of MORAb-202 also resulted in durable tumor growth inhibition. aacrjournals.orgaacrjournals.org Specifically, complete responses were observed in 4 out of 6 mice in the lung PDX model and 1 out of 6 mice in the gastric PDX model. aacrjournals.org In TNBC PDX models, MORAb-202 also exhibited pronounced antitumor activity that was proportional to the level of FRA expression in the tumors. nih.gov

Table 2: In Vivo Antitumor Efficacy of this compound ADCs This table is interactive. You can sort and filter the data.

| ADC | Tumor Model | Cancer Type | Key Finding | Source(s) |

|---|---|---|---|---|

| MORAb-202 | NCI-H2110 Xenograft | Non-Small Cell Lung | Complete response at a single 5 mg/kg dose. | aacrjournals.orgcreative-biolabs.com |

| MORAb-202 | LXFA-737 PDX | Non-Small Cell Lung | Durable tumor growth inhibition; complete response in 4/6 mice. | aacrjournals.orgaacrjournals.orgcreative-biolabs.com |

| MORAb-202 | GA0055 PDX | Gastric | Durable tumor growth inhibition; complete response in 1/6 mice. | aacrjournals.orgaacrjournals.orgcreative-biolabs.com |

| MORAb-202 | IM-BRE-0563 PDX | Triple-Negative Breast | Pronounced antitumor activity observed. | nih.gov |

| MORAb-109 | NCI-N87 Xenograft | Gastric | Durable antitumor response. | google.com |

| MORAb-109 | HAY Xenograft | Mesothelioma | Durable antitumor response. | google.com |

| Anti-TROP2–Eribulin | NCI-H2110 Xenograft | Non-Small Cell Lung | Eribulin concentration in tumor was dose-dependent and target-dependent. | nih.gov |

Assessment of Antitumor Response Metrics

The preclinical assessment of this compound antibody-drug conjugates (ADCs) has demonstrated significant antitumor activity across a variety of cancer models. The primary this compound ADC investigated in these studies is MORAb-202, which consists of the anti-folate receptor alpha (FRα) antibody, farletuzumab, linked to the eribulin payload. nih.govaacrjournals.org Efficacy in these non-clinical studies is typically measured by metrics such as tumor growth inhibition, tumor regression, and objective response rates, including complete and partial responses. preclinicalpivot.org

In xenograft models of human cancer, MORAb-202 has shown potent, dose-dependent antitumor responses. creative-biolabs.com Studies using patient-derived xenograft (PDX) models, which are considered more representative of clinical disease, have confirmed these findings, showing durable efficacy that correlates with the level of FRα expression on the tumor cells. nih.gov

Antitumor Activity in Breast Cancer Models

In preclinical models of triple-negative breast cancer (TNBC), a single administration of MORAb-202 resulted in pronounced and lasting antitumor activity. nih.gov A study using a TNBC patient-derived xenograft model with low FRα expression (OD-BRE-0631) showed significant antitumor activity. nih.gov In a separate TNBC PDX model with higher FRα expression (IM-BRE-0563), a single dose of MORAb-202 produced pronounced antitumor activity, comparable to the maximum tolerated dose of the free eribulin payload, but with significantly less toxicity. nih.gov

Efficacy in Other Solid Tumor Models

The antitumor response of this compound ADCs has also been evaluated in other solid tumor models known to express FRα, such as non-small cell lung cancer (NSCLC) and gastric cancer. aacrjournals.org In an NCI-H2110 NSCLC xenograft model, MORAb-202 induced prolonged tumor growth inhibition at a dose of 2.5 mg/kg and a complete response at 5 mg/kg. creative-biolabs.comaacrjournals.org Similarly, in both NSCLC and gastric cancer PDX models, a single dose of MORAb-202 resulted in a robust and durable antitumor response. aacrjournals.org

The effectiveness of this compound ADCs is further highlighted by the induction of complete responses (CR), defined as the disappearance of a measurable tumor mass, in multiple xenograft models. preclinicalpivot.orgaacrjournals.org For instance, in the NCI-H2110 xenograft model, all mice treated with a 5 mg/kg dose of MORAb-202 were tumor-free by the end of the study. aacrjournals.org These findings underscore the potent cytotoxic effect of the targeted delivery of eribulin to FRα-positive cancer cells. aacrjournals.orggoogle.com

The table below summarizes the antitumor response observed in various preclinical models treated with the this compound ADC, MORAb-202.

| Cancer Type | Model | FRα Expression | Key Antitumor Response Metric | Findings | Citations |

| Triple-Negative Breast Cancer (TNBC) | OD-BRE-0631 (PDX) | Low | Tumor Growth Inhibition | Significant antitumor activity observed. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) | IM-BRE-0563 (PDX) | High | Tumor Growth Inhibition | Pronounced antitumor activity. | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2110 (Xenograft) | Moderate | Dose-dependent Tumor Regression | Marginal effect at 1 mg/kg; prolonged tumor growth inhibition at 2.5 mg/kg; complete response at 5 mg/kg. | aacrjournals.orgcreative-biolabs.comaacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) | PDX Model | Moderate | Tumor Regression | Robust and durable antitumor response with a single dose. | aacrjournals.org |

| Gastric Cancer | PDX Model | Moderate | Tumor Regression | Robust and durable antitumor response with a single dose. | aacrjournals.org |

| Osteosarcoma | OS PDX Models | Not Specified | Stable Disease / Partial Response | Eribulin (payload) induced stable disease in 4/9 models and partial response in 3/9 models. | preclinicalpivot.org |

| Ovarian Cancer | IGROV1 (Cell Line) | High | Cytotoxicity (in vitro) | Highly potent with an IC50 of 20 pmol/L. | creative-biolabs.comaacrjournals.org |

| Ovarian Cancer | OVCAR-3 (Cell Line) | Not Specified | Cytotoxicity (in vitro) | Subnanomolar potency observed. | creative-biolabs.comaacrjournals.org |

Targeting Strategies and Antibody Selection for Vcp Eribulin Adcs

Folate Receptor Alpha (FRα) Targeting: A Key Avenue for VCP-Eribulin ADCs

Folate Receptor Alpha (FRα) has emerged as a highly attractive target for ADC development due to its limited expression in normal tissues and significant overexpression in a variety of solid tumors, including ovarian, endometrial, and non-small cell lung cancers. The this compound ADC, farletuzumab ecteribulin (also known as MORAb-202), leverages this differential expression to achieve tumor-specific delivery of its cytotoxic payload.

Expression Profiles in Preclinical Cancer Models

Preclinical studies have extensively documented the expression of FRα across a range of cancer models, providing a strong rationale for the development of FRα-targeting ADCs. In patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma (HGSOC), approximately 80% of models showed positivity for FRα. adcreview.com Notably, there was no significant difference in FRα expression between models derived from chemonaïve patients and those who had received multiple lines of prior treatment, suggesting that FRα expression is a stable therapeutic target throughout the course of the disease. adcreview.com

Furthermore, FRα expression has been frequently observed in preclinical models of uterine serous carcinoma and ovarian clear cell adenocarcinoma. adcreview.com In a panel of 65 human cancer cell lines, a clear correlation was established between the level of FRα expression, as measured by mean fluorescence intensity (MFI), and the in vitro cytotoxicity of MORAb-202. researchgate.net This direct relationship underscores the dependence of the ADC's efficacy on the presence of its target antigen.

The following table summarizes the FRα expression and corresponding MORAb-202 cytotoxicity in select human cancer cell lines:

| Cell Line | Cancer Type | FRα Expression (MFI Ratio) | MORAb-202 IC50 (nM) |

|---|---|---|---|

| IGROV-1 | Ovarian Cancer | 420 | 1 |

| NCI-H2110 | Non-Small Cell Lung Cancer | 37 | 74 |

| A431-A3 | Epidermoid Carcinoma | 7.3 | 2300 |

| SJSA-1 | Osteosarcoma | 0.95 | >10000 |

Other Investigational Tumor-Associated Antigens for this compound Conjugation

The versatility of the this compound platform allows for its adaptation to target other tumor-associated antigens beyond FRα. Preclinical research is actively exploring the conjugation of eribulin (B193375) to antibodies directed against other promising cancer markers, such as mesothelin and TROP2.

One such investigational ADC is MORAb-109, which targets the eribulin payload to mesothelin-expressing cells. adcreview.com Mesothelin is another attractive target as it is overexpressed in several cancers, including mesothelioma, ovarian, and pancreatic cancers, with limited expression in normal tissues. medchemexpress.com Preclinical studies in patient-derived xenograft models of rare gynecologic cancers, including uterine serous carcinoma and ovarian clear cell adenocarcinoma, have demonstrated the activity of this anti-mesothelin-eribulin ADC. adcreview.com

Trophoblast cell surface antigen 2 (TROP2) is another transmembrane glycoprotein (B1211001) that is highly expressed in a wide variety of solid tumors, including breast, lung, and urothelial cancers, and its expression is often associated with a poorer prognosis. nih.govtargetedonc.com This has made TROP2 a prime target for ADC development, with several TROP2-targeting ADCs utilizing other payloads already in clinical use. While extensive preclinical and clinical research has been conducted on TROP2-directed ADCs with payloads such as SN-38 (the active metabolite of irinotecan) and deruxtecan (B607063), specific preclinical data on a this compound ADC targeting TROP2 is not yet prominently available in the public domain. targetedonc.comfrontiersin.orgmdpi.com However, the successful development of other eribulin-based ADCs, such as the HER2-targeting BB-1701, suggests the potential for developing a TROP2-targeting this compound ADC in the future. nih.gov

The following table provides a summary of the expression of these investigational antigens in various cancer types:

| Antigen | Associated Cancers | Eribulin-based ADC (Investigational) |

|---|---|---|

| Mesothelin (MSLN) | Mesothelioma, Ovarian Cancer, Pancreatic Cancer, Lung Adenocarcinoma | MORAb-109 |

| TROP2 | Breast Cancer (especially Triple-Negative), Lung Cancer, Urothelial Carcinoma, Gastric Cancer | Under Investigation with other payloads; Potential for this compound conjugation |

Impact of Antibody Affinity and Specificity on ADC Efficacy

The efficacy of a this compound ADC is not solely dependent on the choice of target antigen but is also profoundly influenced by the characteristics of the monoclonal antibody itself, particularly its affinity and specificity.

Antibody Affinity , which is the strength of the binding between the antibody and its target antigen, plays a dual role in ADC efficacy. High affinity is generally desirable as it promotes efficient binding to tumor cells and subsequent internalization of the ADC. genemedi.net However, excessively high affinity can sometimes be detrimental, leading to a phenomenon known as the "binding site barrier." In this scenario, the ADC binds so tightly to the first layer of tumor cells it encounters that it is unable to penetrate deeper into the tumor mass, leaving cancer cells in the tumor core untreated. nih.govquora.com Conversely, an antibody with lower affinity may dissociate more readily, allowing for better tumor penetration. nih.gov Therefore, an optimal affinity that balances effective binding and internalization with sufficient tumor penetration is crucial for maximizing the therapeutic effect of a this compound ADC. For MORAb-202, the farletuzumab antibody component was selected for its ability to retain full binding affinity to FRα even after conjugation with the eribulin payload. researchgate.net

Antibody Specificity is paramount for the safety and efficacy of an ADC. A highly specific antibody will bind exclusively to its target antigen on cancer cells, thereby minimizing binding to and subsequent toxicity in healthy tissues. genemedi.net The specificity of the farletuzumab antibody in MORAb-202 contributes to its limited off-target killing of FRα-negative cells, as demonstrated in preclinical studies. researchgate.net This high degree of specificity is essential for widening the therapeutic window of the ADC, allowing for the administration of a sufficiently potent dose to eradicate the tumor while keeping side effects manageable. The this compound ADC has demonstrated higher potency and specificity in preclinical models compared to ADCs with other payloads, highlighting the importance of the careful selection of both the antibody and the linker-payload combination. google.com

Mechanisms of Acquired and Intrinsic Resistance to Eribulin and Vcp Eribulin Adcs

Role of Tubulin Isotypes (e.g., βIII-tubulin) in Eribulin (B193375) Sensitivity

The primary cellular target of eribulin is the microtubule, a polymer of α- and β-tubulin heterodimers. nih.gov Alterations in tubulin itself, particularly the expression of different β-tubulin isotypes, can influence drug sensitivity.

Research findings on the role of the βIII-tubulin isotype (encoded by the TUBB3 gene) in eribulin sensitivity have been notably complex and, at times, contradictory depending on the cancer type. Some early studies reported a positive correlation between βIII-tubulin expression and increased sensitivity to eribulin in breast cancer models. aacrjournals.orgmdpi.com This suggested that tumors with higher levels of βIII-tubulin might be more responsive to the drug, a finding that contrasts with the resistance conferred by this isotype to other anti-tubulin agents like taxanes and vinca (B1221190) alkaloids. mdpi.comnih.gov

However, other studies have demonstrated the opposite. In preclinical models of osteosarcoma, increased tumoral expression of TUBB3 was associated with lower drug sensitivity. nih.govoncotarget.com Specifically, eribulin-resistant osteosarcoma xenograft tumors showed a significant upregulation of TUBB3 mRNA after treatment. nih.gov Similarly, eribulin-resistant leiomyosarcoma cell lines were found to express higher levels of TUBB3 compared to the sensitive parent cell lines. imrpress.com This aligns with the more conventional understanding of βIII-tubulin's role in conferring resistance to microtubule-targeting drugs. oncotarget.com These conflicting findings underscore the context-dependent nature of βIII-tubulin as a biomarker for eribulin sensitivity, which may vary significantly across different malignancies. One study noted that while a correlation was observed, it was not sufficiently strong to be implemented as a clinical biomarker strategy. dovepress.comtandfonline.com

Drug Efflux Transporters and Multidrug Resistance

A prevalent mechanism of drug resistance is the active removal of cytotoxic agents from the cancer cell, which reduces the intracellular drug concentration below the threshold required for efficacy. This process is primarily mediated by drug efflux pumps. iiarjournals.org

The ATP-binding cassette (ABC) superfamily of transporters plays a crucial role in mediating multidrug resistance (MDR). nih.gov Research has specifically implicated two members of this family in eribulin resistance: ABCB1 and ABCC11. imrpress.comiiarjournals.org

In a study involving the establishment of seven eribulin-resistant breast cancer cell lines, a significant increase in the mRNA and protein expression of both ABCB1 and ABCC11 was observed across all resistant lines compared to their parental counterparts. nih.govnih.govoncotarget.com When the expression of these transporters was inhibited using small interfering RNA (siRNA), the sensitivity to eribulin was partially restored. nih.govnih.gov Further investigation showed that the overexpression of either ABCB1 or ABCC11 in previously sensitive cells was sufficient to confer resistance to eribulin. nih.govnih.gov This indicates that both transporters are directly involved in the development of eribulin resistance in breast cancer cells, irrespective of the molecular subtype. nih.gov The established eribulin-resistant cells also demonstrated cross-resistance to other chemotherapeutic agents, which could be partially reversed by inhibiting the corresponding transporter. iiarjournals.orgnih.gov For instance, inhibiting ABCB1 restored some sensitivity to paclitaxel (B517696) and doxorubicin (B1662922), while inhibiting ABCC11 partially restored sensitivity to fluorouracil. iiarjournals.orgnih.gov

The following table summarizes key research findings on the role of ABC transporters in eribulin resistance.

Table 1: Research Findings on ABC Transporters and Eribulin Resistance| Cancer Type | Transporter | Key Finding | Reference |

|---|---|---|---|

| Breast Cancer | ABCB1, ABCC11 | Overexpression of both transporters was found in seven eribulin-resistant cell lines. Inhibition with siRNA partially restored sensitivity. | nih.gov, nih.gov |

| Breast Cancer | ABCB1, ABCC11 | Overexpression conferred cross-resistance to paclitaxel, doxorubicin, and 5-fluorouracil (B62378). | iiarjournals.org |

| Hematologic Neoplasms | ABCB1, ABCC1 | Expression levels of ABCB1 and ABCC1 were associated with the IC50 values for eribulin in a panel of blood cancer cell lines. | mdpi.com, researchgate.net |

| Breast Cancer | ABCB1, ABCC11 | Suggested as potential biomarkers for predicting eribulin response in patients. | imrpress.com, nih.gov |

P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as the multidrug resistance 1 or MDR1 gene), is one of the most well-characterized drug efflux pumps. imrpress.comnih.gov Overexpression of P-gp is a common mechanism of resistance to a wide array of anticancer drugs, including eribulin. imrpress.comfrontiersin.org Eribulin is a known substrate for P-gp, meaning the transporter can actively pump the drug out of the cell. oncotarget.comcancernetwork.com

Studies have shown that cancer cells overexpressing P-gp are highly resistant to eribulin. frontiersin.orgnih.gov The mechanism involves P-gp-mediated drug efflux, which prevents eribulin from reaching the high intracellular concentrations needed to disrupt microtubule dynamics and induce cell death. oncotarget.comnih.gov This resistance mechanism has been observed in various cancer models, including oral, breast, and hematologic cancers. imrpress.commdpi.comfrontiersin.org Importantly, the resistance conferred by P-gp can often be reversed. The use of P-gp inhibitors, such as elacridar (B1662867), in combination with eribulin has been shown to re-sensitize resistant cells and potentiate eribulin-induced apoptosis. mdpi.comnih.gov

Signaling Pathway Alterations Associated with Resistance

Beyond direct target modification and drug efflux, resistance to eribulin can be driven by alterations in intracellular signaling pathways that promote cell survival and proliferation, effectively overriding the drug's cytotoxic effects.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers and a known contributor to therapeutic resistance. mdpi.comnih.gov

Activation of the PI3K/AKT pathway has been identified as a mechanism of both primary and acquired resistance to eribulin. mdpi.comscispace.com In studies on HER2-negative breast cancer, a significant correlation was found between mutations in the PI3K/AKT pathway (in genes such as PIK3CA, PIK3R1, or AKT1) and resistance to eribulin. nih.gov Resistant models were significantly more likely to carry such mutations compared to sensitive models. nih.gov Furthermore, research has shown that treatment with eribulin can, in some cases, induce the phosphorylation and activation of AKT, suggesting an adaptive resistance mechanism. nih.govresearchgate.net This has led to the exploration of combination therapies. The addition of PI3K inhibitors has been shown to reverse both primary and acquired resistance to eribulin in preclinical models, sensitizing cancer cells to treatment by reducing p21 levels and enabling apoptosis. nih.govresearchgate.net In triple-negative breast cancer (TNBC) cells, which often have a hyperactivated PI3K/AKT/mTOR pathway, combining an mTOR inhibitor with eribulin has also shown synergistic growth inhibition. nih.gove-century.us

The Nuclear Factor-kappa B (NFκB) pathway is another critical signaling system involved in inflammation, immunity, cell survival, and resistance to apoptosis. Its upregulation has been linked to eribulin resistance. mdpi.comscispace.com

Studies in breast cancer models have demonstrated that increased activation of the NFκB pathway contributes to a reduced sensitivity to eribulin. mdpi.comcolab.ws A transposon mutagenesis screen identified TAB2 (TGF-beta activated kinase 1 binding protein 2), a component of the NFκB pathway, as a candidate gene mediating eribulin resistance. nih.govscispace.com Downregulation of TAB2 increased cellular cytotoxicity when treated with eribulin, while its upregulation conferred resistance. nih.gov Consequently, combining eribulin with NFκB inhibitors, such as Bay-117082, resulted in significantly lower cell viability and enhanced cytotoxicity in resistant breast cancer cells compared to eribulin alone. nih.gov In hematologic cancer cell lines, the expression levels of NFκB and its phosphorylated form (p-NFκB) were strongly associated with resistance to eribulin. mdpi.comresearchgate.net However, in one study, while a P-gp inhibitor successfully reversed resistance, an NFκB inhibitor did not, suggesting that in some contexts, the resistance mediated by drug efflux may be more dominant or readily reversible. mdpi.comcolab.ws

The following table summarizes key research findings on the role of signaling pathway alterations in eribulin resistance.

Table 2: Research Findings on Signaling Pathways and Eribulin Resistance| Pathway | Cancer Type | Key Finding | Reference |

|---|---|---|---|

| PI3K/AKT | HER2-Negative Breast Cancer | Mutations in PIK3CA, PIK3R1, or AKT1 correlated with resistance. PI3K inhibitors reversed resistance. | nih.gov |

| PI3K/AKT | HER2-Negative Breast Cancer | PI3K pathway activation induces primary resistance or early adaptation to eribulin. | researchgate.net |

| PI3K/AKT/mTOR | Triple-Negative Breast Cancer | Resistance to eribulin in breast sarcomas might be due to increased levels of phospho-Akt. | nih.gov, e-century.us |

| NFκB | Breast Cancer | Upregulation of the NFκB pathway increased eribulin resistance. | mdpi.com |

| NFκB | Breast Cancer | TAB2, an NFκB pathway gene, was identified as a candidate resistance gene. NFκB inhibitors enhanced cytotoxicity. | nih.gov |

| PI3K/AKT & NFκB | Hematologic Neoplasms | Expression and activation of PI3K/AKT and NFκB-related targets may serve as biomarkers for eribulin response. | mdpi.com, scispace.com |

Compound Name Table

Microtubule-Associated Proteins (MAPs) and Microtubule-Interacting Proteins (e.g., STMN1)

The efficacy of Eribulin is intrinsically linked to its ability to inhibit microtubule dynamics. wjgnet.com Consequently, alterations in proteins that regulate or interact with microtubules are a primary source of resistance. oncotarget.com

Stathmin-1 (STMN1): Stathmin-1 is a phosphoprotein that plays a key role in regulating microtubule dynamics. mdpi.comiastate.edu Its expression and activity can significantly modulate cellular response to Eribulin. In some preclinical models, such as uterine leiomyosarcoma, STMN1 expression appears to enhance the antiproliferative effects of Eribulin. iastate.edu Studies in these models showed that stathmin overexpression increased sensitivity to the drug, while its knockdown led to attenuation of Eribulin's inhibitory effects. iastate.edu Conversely, eribulin-resistant leiomyosarcoma cell lines were found to have decreased expression of STMN1. iastate.edu

However, the role of STMN1 is complex and context-dependent. In osteosarcoma models, high levels of STMN1 expression did not directly correlate with drug sensitivity patterns. nih.govoncotarget.com A critical finding in these models was the interaction between STMN1 and the cyclin-dependent kinase inhibitor p27. oncotarget.comnih.govoncotarget.com The formation of STMN1/p27 complexes prevents STMN1 from binding to β-tubulin, thereby protecting cells from the microtubule-destabilizing effects of Eribulin. oncotarget.comnih.gov In resistant osteosarcoma xenografts, p27 was induced in response to Eribulin treatment, promoting the formation of these protective complexes. nih.gov Silencing STMN1 with siRNA in osteosarcoma cell lines led to increased sensitivity to Eribulin, suggesting that targeting this interaction could be a viable therapeutic strategy. nih.gov

β-Tubulin Isotypes: The differential expression of specific β-tubulin isotypes is a well-documented mechanism of resistance to microtubule-targeting agents. oncotarget.com Overexpression of the βIII-tubulin isotype (TUBB3) has been implicated as a marker of resistance to Eribulin in several cancer types. iiarjournals.org In osteosarcoma preclinical models, TUBB3 mRNA expression was significantly upregulated in resistant tumors following Eribulin treatment. oncotarget.comnih.gov The presence of βIII-tubulin in microtubules has been shown to substantially weaken the effects of Eribulin. acs.org Mechanistically, Eribulin binds more effectively to microtubules depleted of βIII-tubulin and more strongly suppresses their dynamic instability. acs.org

Other Microtubule-Interacting Proteins: Other proteins that associate with microtubules can also influence Eribulin sensitivity. Microtubule end-binding protein 1 (EB1) is a core component of the microtubule plus-end tracking protein (+TIP) complex that promotes microtubule growth. iiarjournals.orgresearchgate.net Since Eribulin also binds to the plus ends of microtubules, a potential mechanism of action involves competition with +TIPs like EB1. researchgate.net In Eribulin-sensitive breast cancer cells, treatment with the drug decreased EB1 expression; however, this effect was not observed in their Eribulin-resistant counterparts, suggesting that sustained EB1 expression or function might contribute to resistance. iiarjournals.org

| Protein | Role in Resistance to Eribulin | Preclinical Model Findings | References |

|---|---|---|---|

| Stathmin-1 (STMN1) | Modulates microtubule dynamics. Its role is context-dependent; can enhance sensitivity or contribute to resistance via complex formation. | Decreased expression found in resistant leiomyosarcoma cells. Forms complexes with p27 in resistant osteosarcoma cells, protecting them from Eribulin's effects. Knockdown of STMN1 increases sensitivity. | oncotarget.comiastate.edunih.gov |

| p27 | Cyclin-dependent kinase inhibitor. | Interacts with STMN1 to form complexes that prevent STMN1 from destabilizing microtubules, thus protecting cells from Eribulin. Induced in resistant osteosarcoma tumors. | oncotarget.comnih.gov |

| βIII-Tubulin (TUBB3) | A β-tubulin isotype. | Overexpression is a marker of resistance. Its presence weakens Eribulin's binding and its ability to suppress microtubule dynamics. Upregulated in resistant osteosarcoma tumors after treatment. | oncotarget.comnih.goviiarjournals.orgacs.org |

| Microtubule End-Binding Protein 1 (EB1) | A core +TIP protein that promotes microtubule growth. | Eribulin treatment reduces EB1 levels in sensitive breast cancer cells, but not in resistant cells, suggesting maintained EB1 function contributes to resistance. | iiarjournals.org |

Genetic and Epigenetic Factors Influencing Resistance in Preclinical Models

Resistance to Eribulin and VCP-Eribulin ADCs is also driven by a host of genetic and epigenetic alterations that can pre-exist in tumor cells (intrinsic resistance) or be acquired during treatment.

Genetic Factors:

Drug Efflux Pumps: The overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a classic mechanism of multidrug resistance. Increased tumoral expression of P-glycoprotein (P-gp), encoded by the ABCB1 gene, has been associated with lower sensitivity to Eribulin in preclinical models. mdpi.comnih.govoncotarget.com Similarly, the expression of ABCC1 has been correlated with resistance in hematologic cancer cell lines. mdpi.com

PI3K/AKT Pathway Mutations: Activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a key driver of chemoresistance. nih.gov In a study of HER2-negative breast cancer patient-derived xenografts, resistance to Eribulin was significantly associated with the presence of mutations in genes of this pathway, such as PIK3CA, AKT1, and loss of PIK3R1. nih.gov Among resistant models, 64% carried such mutations, compared to only 17% in sensitive models. nih.gov Furthermore, Eribulin treatment itself was found to induce AKT phosphorylation, and combining Eribulin with PI3K inhibitors could reverse both primary and acquired resistance. nih.gov

Gene Expression Signatures: Large-scale analyses have sought to identify unique gene expression patterns that predict Eribulin sensitivity. A study across 100 human cancer cell lines identified 52 genes uniquely associated with the response to Eribulin (at p < 0.0025). mdpi.com A multivariate regression model based on the expression of just four of these unique genes (C5ORF38, DAAM1, IRX2, CD70) showed a high statistical correlation with Eribulin-specific responses, providing a potential foundation for a predictive biomarker. researchgate.net

| Genetic Factor | Mechanism of Resistance | Key Research Findings | References |

|---|---|---|---|

| ABC Transporter Overexpression | Increased efflux of Eribulin from the cancer cell, reducing intracellular drug concentration. | Increased expression of P-glycoprotein (ABCB1) and ABCC1 is associated with lower drug sensitivity and resistance. | mdpi.comnih.govoncotarget.commdpi.com |

| PI3K/AKT Pathway Mutations | Constitutive activation of pro-survival signaling pathways that counteract Eribulin-induced apoptosis. | Mutations in PIK3CA, AKT1, and PIK3R1 are significantly more frequent in Eribulin-resistant breast cancer xenografts. PI3K inhibition can reverse resistance. | nih.gov |

| Unique Gene Expression Signatures | Expression levels of specific genes correlate with intrinsic sensitivity or resistance. | Analysis of 100 cancer cell lines identified 52 genes uniquely associated with Eribulin response. A 4-gene model showed high predictive correlation. | mdpi.comresearchgate.net |

Epigenetic Factors: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are increasingly recognized as critical mediators of drug resistance.

DNA Methylation Changes: Eribulin treatment has been shown to induce significant and broad changes in DNA methylation patterns, particularly in triple-negative breast cancer (TNBC) models. tandfonline.comnih.gov These alterations are much more pronounced compared to those caused by other microtubule agents like paclitaxel. nih.gov This epigenetic reprogramming can lead to the acquisition of a drug-tolerant "persister" cell state. nih.gov

Mesenchymal-to-Epithelial Transition (MET): A unique aspect of Eribulin's mechanism involves the induction of a MET. nih.govnih.gov In mesenchymal-like TNBC cells, Eribulin treatment leads to the formation of epithelial-like persister cells. nih.gov This phenotypic switch is associated with the observed changes in DNA methylation. nih.gov

Modulation of Epigenetic Regulators: The epigenetic changes are linked to Eribulin's ability to alter the expression of key epigenetic modifying enzymes. In persister cells, Eribulin treatment led to decreased expression of DNMT1 and increased expression of DNMT3A/B and TET1. tandfonline.comnih.gov This reconfiguration of the cell's epigenetic machinery drives the widespread changes in DNA methylation that contribute to the drug-tolerant state. tandfonline.com

| Epigenetic Factor | Mechanism of Resistance | Key Research Findings | References |

|---|---|---|---|

| DNA Methylation Reprogramming | Widespread changes in DNA methylation patterns lead to altered gene expression and a drug-tolerant state. | Eribulin induces significant DNA methylation changes in TNBC persister cells, far more than paclitaxel. | tandfonline.comnih.govnih.gov |

| Mesenchymal-to-Epithelial Transition (MET) | Induction of a phenotypic switch to an epithelial-like, drug-tolerant persister state. | Preclinical work shows Eribulin induces MET in mesenchymal-like cancer cells. | nih.govnih.gov |

| Alteration of Epigenetic Modifiers | Changes in the expression of enzymes that control DNA methylation. | Eribulin alters the expression of DNMT1, DNMT3A/B, and TET1 in vitro and in primary TNBC tumors. | tandfonline.comnih.gov |

Preclinical Combination Strategies with Vcp Eribulin Adcs and Eribulin Payload

Synergistic Interactions with Conventional Chemotherapeutic Agents

The combination of eribulin (B193375) with standard chemotherapeutic agents has been a primary focus of preclinical studies. The goal is to leverage distinct cellular effects to achieve synergistic or additive antitumor activity.

Eribulin has been evaluated in combination with several DNA-damaging agents, showing varied but generally positive interactions in different cancer models.

Cisplatin (B142131) : The combination of eribulin and cisplatin has demonstrated synergistic cytotoxicity. In preclinical models of triple-negative breast cancer (TNBC) and ovarian cancer, this combination has been shown to be effective. nih.gov Specifically, in TNBC cell lines (HCC38 and MDA-MB-231), the addition of eribulin enhanced the anticancer activity of cisplatin, leading to a significant decrease in cell viability and a marked increase in apoptosis. nih.gov Studies using ovarian (A2780) and TNBC (MX-1) human cancer xenograft models also showed that the combination of eribulin and cisplatin resulted in greater antitumor activity than either agent used alone. nih.gov

Irinotecan (B1672180) : The combination of eribulin and irinotecan has shown significant efficacy in preclinical pediatric cancer xenograft models. In a study involving 12 different xenograft models, the eribulin-irinotecan combination was found to be more effective than a vincristine-irinotecan combination in six of the models. iiarjournals.org Mechanistic studies in ES-4 xenografts revealed that the combination dramatically activated the TP53 pathway, leading to rapid and massive apoptosis. iiarjournals.orgasco.org This suggests that eribulin's effect on microtubule dynamics may enhance the nuclear accumulation of TP53 induced by irinotecan, resulting in potent in vivo synergy. iiarjournals.org

Doxorubicin (B1662922) : The interaction between eribulin and doxorubicin has produced mixed results in preclinical settings. While many combinations of eribulin with cytotoxic agents have shown enhanced activity, the combination with doxorubicin was reported as not synergistic in the MDA-MB-435 melanoma xenograft model. nih.gov

| DNA-Damaging Agent | Cancer Model(s) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| Cisplatin | Ovarian Cancer (A2780), Triple-Negative Breast Cancer (MX-1, HCC38, MDA-MB-231) | Demonstrated synergistic activity and enhanced antitumor effects compared to monotherapy. nih.govnih.gov | nih.govnih.gov |

| Irinotecan | Pediatric Solid Tumor Xenografts (e.g., Rhabdomyosarcoma) | Highly active combination, superior to vincristine-irinotecan in some models; activates the TP53 pathway. iiarjournals.orgasco.org | iiarjournals.orgasco.org |

| Doxorubicin | Melanoma (MDA-MB-435) | Combination activity was absent; reported as not synergistic in this specific model. nih.gov | nih.gov |

Combining eribulin with antimetabolites, which interfere with the synthesis of DNA and RNA, has also been explored.

Gemcitabine (B846) : Preclinical studies have consistently shown synergistic activity when eribulin is combined with gemcitabine. nih.gov This synergy has been observed in various cancer cell lines. nih.gov In preclinical models of L-sarcoma, the combination of eribulin and gemcitabine demonstrated synergistic effects, leading to an increase in DNA damage and hypodiploid events. researchgate.net This provides a strong rationale for combining these two agents against specific tumor types. researchgate.net

Capecitabine (B1668275) : Eribulin has been evaluated in combination with capecitabine in human tumor xenograft models, where it demonstrated enhanced activity compared to either agent alone. nih.gov

Fluorouracil : Limited preclinical data exists for the combination of eribulin and fluorouracil. One study noted an antagonistic effect when eribulin was combined with 5'-DFUR, a prodrug of 5-Fluorouracil (B62378).

| Antimetabolite | Cancer Model(s) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| Gemcitabine | Various cancer cell lines, L-Sarcoma models | Demonstrated synergistic activity; increased DNA damage. nih.govresearchgate.net | nih.govresearchgate.net |

| Capecitabine | Human tumor xenograft models | Showed combination activity greater than either agent alone. nih.gov | nih.gov |

| Fluorouracil (5'-DFUR) | In vitro models | An antagonistic effect was reported with the 5-FU prodrug, 5'-DFUR. |

Despite sharing a common target (microtubules), eribulin's unique mechanism of action suggests potential for synergy with other microtubule inhibitors.

Vinorelbine (B1196246) : In vitro studies demonstrated that eribulin has synergistic activity when combined with vinorelbine in breast cancer cell lines. nih.gov

Docetaxel : Similar to vinorelbine, preclinical studies have shown that eribulin acts synergistically with docetaxel. nih.gov

Paclitaxel (B517696) : The combination of eribulin and paclitaxel has shown synergistic anti-tumor effects in preclinical models of TNBC. nih.gov In an MDA-MB-231 tumor xenograft model, the concurrent administration of low doses of both drugs significantly inhibited tumor growth more than either monotherapy. nih.gov The mechanism may be related to eribulin's ability to induce a mesenchymal-to-epithelial transition (MET), which could enhance sensitivity to paclitaxel. nih.gov

| Microtubule-Targeting Agent | Cancer Model(s) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| Vinorelbine | Breast cancer cell lines | Demonstrated synergistic activity. nih.gov | nih.gov |

| Docetaxel | Breast cancer cell lines | Demonstrated synergistic activity. nih.gov | nih.gov |

| Paclitaxel | Triple-Negative Breast Cancer (MDA-MB-231) | Synergistic anti-tumor effect observed in vitro and in vivo; may involve induction of MET. nih.gov | nih.gov |

Integration with Targeted Therapies

The combination of eribulin with targeted therapies that inhibit specific molecular pathways involved in cancer growth and survival is a promising area of research.

Erlotinib (B232) : Preclinical studies have evaluated the combination of eribulin with erlotinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In a human non-small cell lung cancer (NSCLC) xenograft model (NCI-H322M), the combination of eribulin and erlotinib demonstrated activity greater than that of either agent alone. iiarjournals.org

| RTK Inhibitor | Cancer Model(s) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| Erlotinib | Non-Small Cell Lung Cancer (NCI-H322M) | Demonstrated combination activity greater than monotherapy. iiarjournals.org | iiarjournals.org |

RAD001/Everolimus (B549166) : The combination of eribulin with the mTOR inhibitor everolimus has shown synergistic effects in TNBC models. nih.govnih.gov Preclinical studies demonstrated that this combination led to an increased reduction in the phosphorylation of mTOR pathway proteins S6K1 and S6. nih.gov This enhanced pathway inhibition translated to a synergistic inhibition of cell survival in vitro and more effective suppression of tumor growth in two different mouse models of TNBC. nih.gov These findings provide a strong preclinical basis for targeting both microtubules and the PI3K/AKT/mTOR pathway simultaneously. nih.gov

| mTOR Pathway Inhibitor | Cancer Model(s) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| RAD001/Everolimus | Triple-Negative Breast Cancer cell lines and xenografts | Synergistic inhibition of cell survival and tumor growth; enhanced reduction of p-S6K1 and p-S6. nih.govnih.gov | nih.govnih.gov |

Preclinical Combination Strategies with PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in various cancers, promoting tumor cell growth and contributing to chemotherapy resistance. Preclinical studies have demonstrated that combining eribulin with PI3K inhibitors can lead to synergistic or additive anti-tumor effects.

In preclinical models of triple-negative breast cancer (TNBC), the combination of eribulin with PI3K inhibitors like buparlisib (B177719) (BKM120) or copanlisib (B1663552) has been shown to enhance mitotic arrest and apoptosis. This combination has demonstrated effectiveness in both eribulin-sensitive and -resistant TNBC patient-derived xenograft (PDX) models, irrespective of their PI3K pathway alteration status. One interesting observation is that eribulin treatment alone can sometimes lead to an upregulation of the PI3K pathway, suggesting a mechanism of acquired resistance that can be effectively countered by the addition of a PI3K inhibitor.

Similarly, in models of paclitaxel-resistant, PIK3CA-mutated endometrial cancer, the combination of the PI3K inhibitor alpelisib (B612111) and eribulin has been shown to more effectively suppress cell growth compared to either agent alone. The mechanism behind this synergy involves the inhibition of both the PI3K/AKT and the epithelial-mesenchymal transition (EMT) pathways. Eribulin's ability to suppress the phosphorylation of AKT, a key component of the PI3K pathway, contrasts with microtubule stabilizing agents like paclitaxel, which can activate it.

The combination of eribulin with mTOR inhibitors, which target a downstream component of the PI3K pathway, has also shown synergistic effects. In TNBC models, combining eribulin with everolimus led to a significant reduction in the phosphorylation of S6K1 and S6, resulting in synergistic inhibition of cell survival in vitro and enhanced tumor growth suppression in vivo.

| PI3K Pathway Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Buparlisib (BKM120) | Triple-Negative Breast Cancer (TNBC) PDX | Additive or synergistic anti-tumor effect; enhanced mitotic arrest and apoptosis. | |

| Copanlisib | Triple-Negative Breast Cancer (TNBC) PDX | Enhanced tumor growth inhibition irrespective of PI3K pathway alterations; increased mitotic arrest and apoptosis. | |

| Alpelisib | Paclitaxel-Resistant, PIK3CA-Mutated Endometrial Cancer | Synergistic suppression of cellular growth; inhibition of PI3K/AKT and EMT pathways. | |

| Everolimus (mTOR inhibitor) | Triple-Negative Breast Cancer (TNBC) | Synergistic inhibition of cell survival; enhanced tumor suppression. |

Preclinical Combination Strategies with Anti-angiogenic Agents (e.g., Bevacizumab)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Anti-angiogenic agents target this process. Eribulin itself possesses unique non-mitotic effects, including the ability to remodel tumor vasculature. This vascular remodeling can lead to increased tumor perfusion and a reduction in tumor hypoxia, creating a microenvironment that may be more susceptible to other anticancer agents.